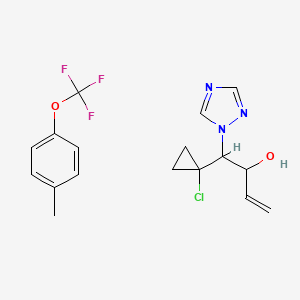
1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not publicly disclosed, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include multiple steps of purification and isolation to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.
Applications De Recherche Scientifique
1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Propriétés
IUPAC Name |
1-(1-chlorocyclopropyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;1-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.C8H7F3O/c1-2-7(14)8(9(10)3-4-9)13-6-11-5-12-13;1-6-2-4-7(5-3-6)12-8(9,10)11/h2,5-8,14H,1,3-4H2;2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGXLNDFZTSBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)(F)F.C=CC(C(C1(CC1)Cl)N2C=NC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(F)(F)F.C=CC(C(C1(CC1)Cl)N2C=NC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














